3-Ethyl-2-heptanol

説明

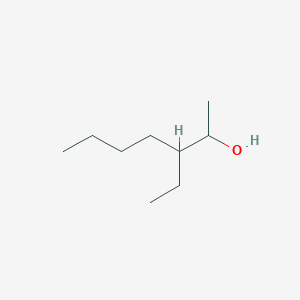

3-Ethyl-2-heptanol is a useful research compound. Its molecular formula is C9H20O and its molecular weight is 144.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

3-Ethylheptan-2-ol, also known as 3-Ethyl-2-heptanol, is primarily used in analytical chemistry . It can be used to identify the presence of heptadecane, an important component of petroleum . The compound’s primary targets are therefore the chemical components it interacts with during these analytical processes.

Mode of Action

It is known to interact with its targets (such as heptadecane) in a way that allows for their identification . This interaction likely involves the formation of chemical bonds or intermolecular forces that can be detected using various analytical techniques.

Biochemical Pathways

3-Ethylheptan-2-ol can be used to investigate biosynthesis pathways and metabolic profiles of various compounds found in plants and animals

Result of Action

The molecular and cellular effects of 3-Ethylheptan-2-ol’s action are primarily related to its role in analytical chemistry. By interacting with its targets, 3-Ethylheptan-2-ol allows for the identification and analysis of these targets . The specific results of this action likely depend on the nature of the target and the analytical techniques used.

生物活性

3-Ethyl-2-heptanol is a branched-chain alcohol with the molecular formula and a molecular weight of approximately 144.25 g/mol. This compound is of interest due to its potential biological activities, particularly in the fields of agriculture and food science. Understanding its biological effects can lead to applications in pest control, food preservation, and flavor enhancement.

- Molecular Formula:

- Molecular Weight: 144.25 g/mol

- CAS Number: 19780-39-3

Antifungal Properties

Recent studies have highlighted the antifungal activity of related compounds, particularly 2-heptanol, which shares structural similarities with this compound. For example, 2-heptanol has been shown to inhibit the growth of Botrytis cinerea, a significant plant pathogen. The mechanisms of action include:

- Inhibition of Mycelial Growth: At low concentrations, 2-heptanol demonstrated a dose-dependent inhibition of fungal mycelia, completely halting growth at higher concentrations .

- Induction of Antioxidative Enzymes: The treatment with 2-heptanol increased the activities of superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) in treated plants, suggesting a protective response against oxidative stress induced by fungal infection .

Flavor and Aroma Profile

This compound contributes to the aroma profile in various food products. It has been associated with pleasant floral and fruity notes, making it a candidate for use in flavoring agents. Its sensory properties can enhance food products, particularly in the beverage industry where aroma plays a critical role in consumer acceptance .

Study on Antifungal Mechanisms

A study investigated the antifungal mechanisms of 2-heptanol against B. cinerea. The findings indicated that treatment with this compound led to:

- Membrane Integrity Disruption: The compound compromised membrane integrity and increased membrane lipid peroxidation.

- Nutrient Depletion: Enhanced amino acid metabolism resulted in intracellular nutrient depletion, contributing to fungal growth inhibition .

Sensory Evaluation in Food Products

Research on the sensory attributes of food products containing this compound revealed that its presence significantly influenced the overall flavor profile. In controlled experiments, products infused with this compound were preferred over those without due to enhanced aroma characteristics .

Data Table: Biological Activity Summary

科学的研究の応用

Organic Synthesis

3-Ethyl-2-heptanol is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions such as:

- Esterification : It can react with carboxylic acids to form esters, which are valuable in the production of fragrances and flavoring agents.

- Oxidation Reactions : The alcohol group can be oxidized to form ketones or aldehydes, which are important in pharmaceuticals and agrochemicals.

Fragrance and Flavor Industries

Due to its pleasant odor profile, this compound is used in the formulation of fragrances and flavorings. It can impart fruity notes that are desirable in perfumes and food products. Its ability to blend well with other aromatic compounds makes it a versatile ingredient in these industries.

Solvent Applications

This compound exhibits properties that make it suitable as a solvent in various chemical processes:

- Paints and Coatings : It can be used as a solvent for paints, varnishes, and coatings due to its ability to dissolve a wide range of substances.

- Chemical Reactions : As a solvent, it can facilitate reactions by providing an appropriate medium for reactants to interact.

Case Study 1: Esterification Reactions

A study demonstrated the use of this compound in esterification reactions with acetic acid to produce ethyl acetate derivatives. The reaction was optimized for temperature and catalyst concentration, yielding high purity esters suitable for fragrance applications.

Case Study 2: Synthesis of Fragrance Compounds

Research conducted on the synthesis of complex fragrance compounds highlighted the role of this compound as a key intermediate. By employing various reaction pathways, researchers successfully created novel fragrance molecules with enhanced olfactory properties.

Case Study 3: Solvent Efficacy

An investigation into the solvent efficacy of this compound revealed its effectiveness in dissolving both polar and non-polar compounds, making it ideal for applications in industrial cleaning agents and paint formulations.

特性

IUPAC Name |

3-ethylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-6-7-9(5-2)8(3)10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQDVLWWGWJSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337377 | |

| Record name | 3-Ethyl-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-39-3 | |

| Record name | 3-Ethyl-2-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。